molecular formula C19H13N3O2S B2903459 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one CAS No. 889788-29-8

1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one

Numéro de catalogue B2903459
Numéro CAS: 889788-29-8
Poids moléculaire: 347.39
Clé InChI: ULNNRTAGGHESOC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one, also known as DPO-1, is a chemical compound that has been extensively studied for its potential use as a selective inhibitor of the small-conductance calcium-activated potassium (SK) channels. These channels are widely distributed in the central nervous system and play important roles in regulating neuronal excitability and synaptic transmission. Therefore, DPO-1 has been investigated as a potential therapeutic agent for various neurological disorders, such as epilepsy, Parkinson's disease, and cognitive impairments.

Mécanisme D'action

1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one selectively inhibits SK channels by binding to a specific site on the channel protein. This binding prevents the channel from opening and conducting potassium ions, which leads to a decrease in neuronal excitability and synaptic transmission. The inhibition of SK channels by 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has been shown to improve cognitive function and reduce seizure activity in animal models.
Biochemical and physiological effects:
The inhibition of SK channels by 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has been shown to have various biochemical and physiological effects. For example, 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has been shown to increase the firing rate of dopaminergic neurons in the substantia nigra, which could have implications for the treatment of Parkinson's disease. 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has also been shown to improve cognitive function in animal models of cognitive impairments. Additionally, 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has been shown to reduce seizure activity in animal models of epilepsy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one in lab experiments is its selectivity for SK channels, which allows for precise manipulation of neuronal excitability and synaptic transmission. Additionally, 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has been extensively studied and optimized, which makes it a reliable tool for investigating the role of SK channels in various neurological disorders. However, one limitation of using 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one is its potential off-target effects, which could complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the research on 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one and SK channels. One direction is to investigate the potential use of 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one as a therapeutic agent for various neurological disorders, such as epilepsy, Parkinson's disease, and cognitive impairments. Another direction is to further elucidate the mechanisms underlying the effects of 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one on neuronal excitability and synaptic transmission. Additionally, future research could investigate the potential use of 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one in combination with other drugs or therapies to enhance its therapeutic effects. Finally, future research could investigate the potential use of 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one in other areas of neuroscience research, such as sensory processing and motor control.

Méthodes De Synthèse

The synthesis of 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one involves a multistep process that starts with the reaction of 2,5-diphenyloxazole with thiourea to form 2,5-diphenylthiazole-4-carboxamidine. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to yield the final product, 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one. The synthesis of 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has been optimized and improved over the years to increase its yield and purity.

Applications De Recherche Scientifique

1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has been extensively studied for its potential use as a selective inhibitor of SK channels. SK channels are involved in regulating neuronal excitability and synaptic transmission, and their dysfunction has been implicated in various neurological disorders. Therefore, 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has been investigated as a potential therapeutic agent for epilepsy, Parkinson's disease, and cognitive impairments.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one' involves the condensation of 2-amino-4,5-diphenyloxazole with thiourea followed by cyclization with ethyl acetoacetate. The resulting product is then subjected to a series of reactions to yield the final compound.", "Starting Materials": [ "2-amino-4,5-diphenyloxazole", "thiourea", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5-diphenyloxazole with thiourea in ethanol using sulfuric acid as a catalyst to yield 2-(2,5-diphenyloxazol-4-yl)thiourea.", "Step 2: Cyclization of 2-(2,5-diphenyloxazol-4-yl)thiourea with ethyl acetoacetate in ethanol using sodium ethoxide as a catalyst to yield 1-(2,5-diphenyloxazol-4-yl)-4-ethylthio-3,4-dihydropyrimidin-2(1H)-one.", "Step 3: Hydrolysis of 1-(2,5-diphenyloxazol-4-yl)-4-ethylthio-3,4-dihydropyrimidin-2(1H)-one with sodium hydroxide in water to yield 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one.", "Step 4: Oxidation of 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one with hydrogen peroxide in acetic acid to yield the final compound '1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one'." ] }

Numéro CAS

889788-29-8

Nom du produit

1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one

Formule moléculaire

C19H13N3O2S

Poids moléculaire

347.39

Nom IUPAC

1-(2,5-diphenyl-1,3-oxazol-4-yl)-4-sulfanylidenepyrimidin-2-one

InChI

InChI=1S/C19H13N3O2S/c23-19-20-15(25)11-12-22(19)17-16(13-7-3-1-4-8-13)24-18(21-17)14-9-5-2-6-10-14/h1-12H,(H,20,23,25)

Clé InChI

ULNNRTAGGHESOC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)N4C=CC(=S)NC4=O

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.